molecular formula C15H26O2 B1200001 Daucol CAS No. 887-08-1

Daucol

Cat. No. B1200001
CAS RN: 887-08-1
M. Wt: 238.37 g/mol
InChI Key: VLIUMVVQGMLOJG-SEBNEYGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daucol is a member of oxanes.

Scientific Research Applications

Fungistatic Action Against Plant Pathogens

Daucol and its derivatives have been found to exhibit fungistatic action against plant pathogens, particularly the fungus Botrytis cinerea. Studies show that Daucol and related compounds can metabolize into products that are biologically less active, suggesting a potential role in plant protection and pathogen management (Collado, Hanson, Macías-Sánchez, & Mobbs, 2004).

Phytochemical Properties

Research into the fruits of Daucus carota L. led to the isolation of a new sesquiterpene named daucucarotol, related to Daucol. This study adds to the understanding of the phytochemical properties of Daucol and its related compounds, highlighting the diverse chemical nature of plant-derived substances (Fu, Zhang, Yi, & Tian, 2009).

Industrial-University Research Synergy

While not directly related to Daucol, research in the field of cooperative industrial and university research centers, like the National Science Foundation Industry/University Cooperative Research Centers (IUCRC) Program, provides insight into the broader context of how scientific research, potentially including studies on substances like Daucol, benefits from collaboration between industry and academia (Gray & Steenhuis, 2003).

Applications in Biofactories

Studies on the use of plants as biofactories have intensified, with research into the production of chemical compounds with pharmaceutical and nutraceutical applications. This research avenue, while not specific to Daucol, provides a framework for understanding how compounds like Daucol could be produced and utilized in a controlled environment (Becerra-Moreno, Benavides, Cisneros-Zevallos, & Jacobo-Velázquez, 2012).

High-Pressure Research Techniques

High-pressure research techniques, like those used in diamond anvil cell investigations, offer potential methods for studying the physical and chemical properties of compounds like Daucol under extreme conditions. This research can provide valuable insights into the behavior and potential applications of Daucol in various industries (Jayaraman, 1983).

properties

CAS RN

887-08-1

Product Name

Daucol

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1S,2R,5R,7S,8S)-5,8-dimethyl-2-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-7-ol

InChI

InChI=1S/C15H26O2/c1-10(2)11-5-6-13(3)9-12(16)14(4)7-8-15(11,13)17-14/h10-12,16H,5-9H2,1-4H3/t11-,12+,13-,14+,15+/m1/s1

InChI Key

VLIUMVVQGMLOJG-SEBNEYGDSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@]2([C@]13CC[C@](O3)([C@H](C2)O)C)C

SMILES

CC(C)C1CCC2(C13CCC(O3)(C(C2)O)C)C

Canonical SMILES

CC(C)C1CCC2(C13CCC(O3)(C(C2)O)C)C

melting_point

114.0 °C

Other CAS RN

887-08-1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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